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Abstract
N-9-Methoxynonyldeoxynojirimycin, also known as UV-4B or MON-DNJ, is a synthetic

iminosugar that acts as a potent inhibitor of host-based α-glucosidases. This technical guide

provides an in-depth overview of its mechanism of action, therapeutic potential as a broad-

spectrum antiviral agent, and available experimental data. The document includes a

compilation of quantitative data, detailed experimental protocols for relevant assays, and

visualizations of key pathways and workflows to support further research and development

efforts.

Introduction
N-9-Methoxynonyldeoxynojirimycin (UV-4B) is a derivative of 1-deoxynojirimycin (DNJ), an

iminosugar naturally found in mulberry leaves.[1] As a member of the iminosugar class of

compounds, UV-4B is a structural mimic of monosaccharides, enabling it to competitively inhibit

the activity of specific glycosidases. Its primary mechanism of action involves the inhibition of

endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2][3][4] These host enzymes

are critical for the proper folding of viral glycoproteins, a process essential for the assembly and

maturation of many enveloped viruses. By targeting a host-based pathway, UV-4B presents a
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high barrier to the development of viral resistance.[1][4] This characteristic, combined with its

broad-spectrum antiviral activity against viruses such as dengue, influenza, and filoviruses,

makes UV-4B a promising candidate for further drug development.[1][2][3][5]

Mechanism of Action
The antiviral activity of N-9-Methoxynonyldeoxynojirimycin stems from its ability to

competitively inhibit the host's ER α-glucosidases I and II.[4] These enzymes are responsible

for the sequential trimming of the three terminal glucose residues from N-linked glycans

attached to newly synthesized glycoproteins. This deglucosylation process is a critical step in

the calnexin/calreticulin cycle, a major chaperone system in the ER that ensures the correct

folding of these proteins.

By inhibiting α-glucosidases I and II, UV-4B prevents the removal of glucose residues, leading

to the accumulation of misfolded viral glycoproteins.[2][4] These improperly folded proteins are

retained in the ER and are ultimately targeted for degradation by the ER-associated

degradation (ERAD) pathway. The disruption of glycoprotein folding has several downstream

consequences for the viral life cycle, including:

Impaired assembly of new virions.

Reduced secretion of viral particles.

Decreased fitness and infectivity of the progeny virions that are released.[3]

The following diagram illustrates the proposed mechanism of action of N-9-
Methoxynonyldeoxynojirimycin.
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Caption: Proposed mechanism of action of N-9-Methoxynonyldeoxynojirimycin (UV-4B).

Quantitative Data
In Vitro Antiviral Activity
While specific IC50 values for N-9-Methoxynonyldeoxynojirimycin against purified α-

glucosidase I and II are not readily available in the public domain, its antiviral efficacy has been

demonstrated in various cell-based assays. The effective concentration (EC50) required to

inhibit viral replication by 50% has been determined for several viruses.

Table 1: In Vitro Antiviral Activity of N-9-Methoxynonyldeoxynojirimycin (UV-4B)
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Virus Cell Line EC50 (µM) Reference

SARS-CoV-2 (Wild

Type)

ACE2-A549 (Human

Lung)
2.694 [6]

SARS-CoV-2 (Wild

Type)

Caco-2 (Human

Colon)
2.489 [6]

SARS-CoV-2 (Beta

Variant)

ACE2-A549 (Human

Lung)
4.369 [6]

SARS-CoV-2 (Beta

Variant)

Caco-2 (Human

Colon)
6.816 [6]

Dengue Virus (DENV

1-4)
Multiple Potent [1][3]

Influenza A and B

Primary Human

Bronchial Epithelial

Cells

82 to >500 [4]

In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of UV-4B in

protecting against lethal viral challenges.

Table 2: In Vivo Efficacy of N-9-Methoxynonyldeoxynojirimycin (UV-4B) in Mouse Models
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Virus Challenge Outcome Reference

Dengue Virus (DENV)

Dose-dependent protection

from lethal infection, reduced

viral titer, decreased cytokine

levels.

[1]

Influenza A (H1N1, oseltamivir-

sensitive & -resistant)

Protection against lethal

infection.
[4]

Influenza A (H3N2)
Protection against lethal

infection.
[1]

Influenza B
Protection against lethal

infection.
[1][4]

Human Pharmacokinetics
A Phase 1a clinical trial in healthy human subjects provided key pharmacokinetic data for

single oral doses of UV-4B.

Table 3: Summary of Key Pharmacokinetic Parameters of UV-4 in Healthy Human Subjects

Parameter Value Range (across doses of 3-1000 mg)

Median Time to Maximum Plasma

Concentration (Tmax)
0.5 - 1 hour

Exposure (AUC) Increased approximately in proportion with dose

Experimental Protocols
Synthesis of N-9-Methoxynonyldeoxynojirimycin
A detailed, step-by-step protocol for the synthesis of N-9-Methoxynonyldeoxynojirimycin is

not publicly available. However, the general synthesis of N-alkylated deoxynojirimycin

derivatives involves the reductive amination of 1-deoxynojirimycin with the corresponding

aldehyde.
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The following workflow outlines the general synthetic strategy.
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Caption: General synthetic workflow for N-alkylated deoxynojirimycin derivatives.

Alpha-Glucosidase Inhibitory Assay
The following protocol is a general method for determining the in vitro α-glucosidase inhibitory

activity of a compound, which can be adapted for N-9-Methoxynonyldeoxynojirimycin. This

assay utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed

by α-glucosidase to produce p-nitrophenol, a yellow-colored product that can be quantified

spectrophotometrically.[7][8]

Materials:

α-Glucosidase from Saccharomyces cerevisiae

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

Phosphate buffer (e.g., 0.1 M, pH 6.8)

N-9-Methoxynonyldeoxynojirimycin (test inhibitor)

Acarbose (positive control)

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

96-well microplate

Microplate reader
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Procedure:

Preparation of Reagents:

Prepare a stock solution of α-glucosidase in phosphate buffer.

Prepare a stock solution of pNPG in phosphate buffer.

Prepare serial dilutions of N-9-Methoxynonyldeoxynojirimycin and acarbose in

phosphate buffer to obtain a range of concentrations for IC50 determination.

Assay Protocol:

In a 96-well microplate, add a specific volume of the test inhibitor or control solution to the

respective wells.

Add the α-glucosidase solution to each well and incubate at 37°C for a defined period

(e.g., 10 minutes).

Initiate the enzymatic reaction by adding the pNPG solution to each well.

Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).

Stop the reaction by adding the sodium carbonate solution.

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate

reader.

Data Analysis:

The percentage of α-glucosidase inhibition is calculated using the following formula: %

Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x

100

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the

enzyme activity) can be determined by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.
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The following diagram illustrates the workflow for the α-glucosidase inhibitory assay.
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Caption: Workflow for the α-glucosidase inhibitory assay.

Conclusion
N-9-Methoxynonyldeoxynojirimycin (UV-4B) is a promising broad-spectrum antiviral

candidate with a well-defined mechanism of action targeting host α-glucosidases. Its efficacy
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against a range of clinically relevant viruses, coupled with a high barrier to resistance,

underscores its potential for further development as a therapeutic agent. This technical guide

provides a comprehensive summary of the current knowledge on UV-4B, including its

mechanism, available quantitative data, and relevant experimental protocols, to serve as a

valuable resource for the scientific and drug development communities. Further research is

warranted to fully elucidate its enzyme kinetics and to develop a scalable synthetic process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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